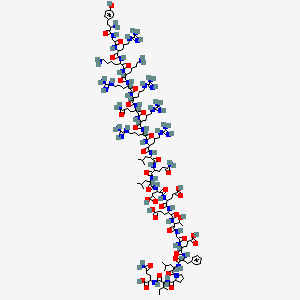

H-DL-Tyr-Gly-DL-Arg-DL-Lys-DL-Lys-DL-Arg-DL-Arg-DL-Gln-DL-Arg-DL-Arg-DL-Arg-DL-Leu-DL-Gln-DL-Leu-DL-Asp-DL-Glu-DL-Glu-DL-xiThr-Gly-DL-Glu-DL-Phe-DL-Leu-DL-Pro-DL-xiIle-DL-Gln-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TAT14Peptide(Nrf2ActivatorIII) is a 14-mer peptide conjugated to a cell-penetrating trans-activating transcriptional activator sequence. This compound targets the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1. By competitively disrupting the interaction between nuclear factor (erythroid-derived 2)-like 2 and Kelch-like ECH-associated protein 1, TAT14Peptide(Nrf2ActivatorIII) stabilizes cytosolic nuclear factor (erythroid-derived 2)-like 2 and promotes its nuclear translocation and binding to the antioxidant response element .

Preparation Methods

Synthetic Routes and Reaction Conditions

TAT14Peptide(Nrf2ActivatorIII) is synthesized through solid-phase peptide synthesis. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of TAT14Peptide(Nrf2ActivatorIII) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

TAT14Peptide(Nrf2ActivatorIII) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The synthesis of TAT14Peptide(Nrf2ActivatorIII) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are carried out in anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed from the synthesis of TAT14Peptide(Nrf2ActivatorIII) is the peptide itself, which is then purified to remove any side products or impurities .

Scientific Research Applications

TAT14Peptide(Nrf2ActivatorIII) has a wide range of applications in scientific research:

Mechanism of Action

TAT14Peptide(Nrf2ActivatorIII) exerts its effects by targeting the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1. By disrupting this interaction, it stabilizes cytosolic nuclear factor (erythroid-derived 2)-like 2, promoting its translocation to the nucleus. Once in the nucleus, nuclear factor (erythroid-derived 2)-like 2 binds to the antioxidant response element, leading to the expression of cytoprotective genes .

Comparison with Similar Compounds

Similar Compounds

Sulforaphane: Another natural nuclear factor (erythroid-derived 2)-like 2 activator found in cruciferous vegetables.

Bardoxolone methyl: A synthetic nuclear factor (erythroid-derived 2)-like 2 activator with potential therapeutic applications.

Uniqueness

TAT14Peptide(Nrf2ActivatorIII) is unique in its ability to specifically target the nuclear factor (erythroid-derived 2)-like 2 binding site on Kelch-like ECH-associated protein 1, making it a valuable tool for studying the nuclear factor (erythroid-derived 2)-like 2 pathway and its potential therapeutic applications .

Properties

Molecular Formula |

C137H230N48O39 |

|---|---|

Molecular Weight |

3173.6 g/mol |

IUPAC Name |

5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161) |

InChI Key |

NBFQPSCRGQGZEP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.